molecular formula C8H5Br2FO B1523354 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone CAS No. 1204333-47-0

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone

Cat. No.: B1523354
CAS No.: 1204333-47-0
M. Wt: 295.93 g/mol
InChI Key: KIEKKGYJVKMVTG-UHFFFAOYSA-N
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Preparation Methods

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone can be synthesized through the bromination of acetophenone derivatives. The bromination process can be carried out in various solvents, including carbon disulfide, acetic acid, and other organic solvents . The reaction conditions typically involve the use of bromine as the brominating agent and may require specific temperatures and reaction times to achieve the desired product.

Chemical Reactions Analysis

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include bromine, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone involves its ability to participate in various chemical reactions. The bromine and fluorine atoms in the compound make it reactive towards nucleophiles and electrophiles, allowing it to form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

2-Bromo-1-(3-bromo-2-fluorophenyl)ethanone can be compared with other similar compounds, such as:

    2-Bromoacetophenone: Similar in structure but lacks the fluorine atom.

    3-Bromo-2-fluoroacetophenone: Similar but with different substitution patterns on the phenyl ring.

    2,3-Dibromoacetophenone: Contains two bromine atoms but lacks the fluorine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .

Properties

IUPAC Name

2-bromo-1-(3-bromo-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIEKKGYJVKMVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703916
Record name 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204333-47-0
Record name 2-Bromo-1-(3-bromo-2-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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